molecular formula C24H25ClN2O3S B2396729 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline CAS No. 1111052-26-6

4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline

Cat. No. B2396729
CAS RN: 1111052-26-6
M. Wt: 456.99
InChI Key: ARJKNGBFKNCKDU-UHFFFAOYSA-N
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Description

4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline, commonly known as BTPMQ, is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and molecular biology. BTPMQ is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

BTPMQ exerts its pharmacological effects by inhibiting the activity of 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline, a family of enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline is activated by various stimuli, including growth factors, cytokines, and hormones, and is involved in the phosphorylation of various target proteins, which leads to their activation or inactivation.
Biochemical and Physiological Effects:
BTPMQ has been shown to exhibit potent anti-tumor activity against a wide range of cancer cell lines by inducing apoptosis. In addition, BTPMQ has been found to modulate the activity of various neurotransmitter receptors, including the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTPMQ in lab experiments is its potent inhibitory activity against 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline, which makes it an attractive tool for studying the role of 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline in various cellular processes. However, one of the limitations of using BTPMQ is its potential toxicity, which may limit its use in in vivo studies.

Future Directions

There are several future directions for the research on BTPMQ. One area of future research is to investigate the potential applications of BTPMQ in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. In addition, further studies are needed to investigate the potential toxicity of BTPMQ and to develop more selective 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline inhibitors with reduced toxicity.

Synthesis Methods

The synthesis of BTPMQ involves several steps, including the reaction of 6-chloro-3-nitroquinoline with tert-butyl 4-bromobenzoate to form 4-tert-butyl-6-chloro-3-nitroquinoline. This intermediate is then reduced to the corresponding amine using palladium on carbon catalyst. The resulting amine is then reacted with pyrrolidine-1-carboxylic acid and sulfonyl chloride to form BTPMQ.

Scientific Research Applications

BTPMQ has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BTPMQ is in the field of pharmacology, where it has been shown to exhibit potent anti-tumor activity against a wide range of cancer cell lines. BTPMQ has been found to induce apoptosis in cancer cells by inhibiting 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline activity, which leads to the downregulation of various anti-apoptotic proteins.
In addition to its anti-tumor activity, BTPMQ has also been investigated for its potential applications in the field of neurobiology. Studies have shown that BTPMQ can modulate the activity of various neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory.

properties

IUPAC Name

[4-(4-tert-butylphenyl)sulfonyl-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S/c1-24(2,3)16-6-9-18(10-7-16)31(29,30)22-19-14-17(25)8-11-21(19)26-15-20(22)23(28)27-12-4-5-13-27/h6-11,14-15H,4-5,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJKNGBFKNCKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline

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